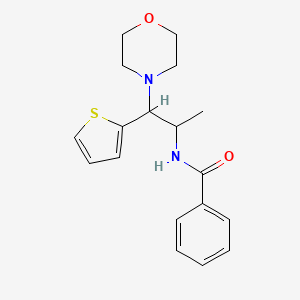

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide” is a compound that is structurally related to methamphetamine . It consists of a thiophene group with an alkyl amine substituent at the 2-position . It is also known as Methiopropamine (MPA) .

Synthesis Analysis

The synthesis of Methiopropamine involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

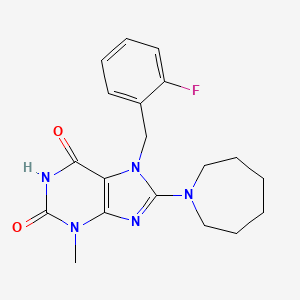

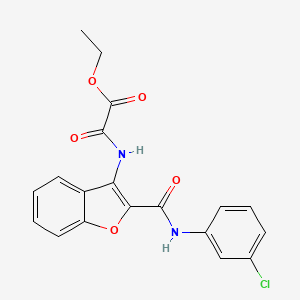

The molecular formula of this compound is C15H22N2O2S . The exact mass is 294.140198 .Chemical Reactions Analysis

Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 497.2±45.0 °C at 760 mmHg . The flash point is 254.5±28.7 °C .Aplicaciones Científicas De Investigación

Crystallographic Studies

- The title compound exhibits a unique molecular structure, characterized by the angles and conformations of the morpholine and thiophene rings. It displays significant intermolecular hydrogen bonding, forming chains along a specific axis in the crystal structure (Prabhu et al., 2015).

Chemical Reactions and Synthesis

- This compound undergoes various chemical reactions, leading to different products based on the solvents used. These reactions are essential for understanding the compound's chemical behavior and potential applications (Weber et al., 1988).

Complex Formation and Cyclization Studies

- The compound plays a role in the formation of complexes and cyclization processes. For example, its interaction with copper(II) chloride has been observed, leading to the formation of unique molecular structures (Petrov et al., 2020).

Antiproliferative Activity

- Derivatives of this compound have shown potential antiproliferative activities against various cell lines, suggesting its importance in drug design and cancer research (Wang et al., 2015).

Structural Characteristics

- The structural features, including hydrogen bonding patterns and conformational aspects of the benzamide molecule, are significant in crystallography and molecular design (Pang et al., 2006).

Synthesis of Related Compounds

- The chemical synthesis and structural elucidation of related compounds provide insights into the versatility and applications of this chemical class in various fields (Morales-Salazar et al., 2022).

Antimicrobial and Antifungal Studies

- Some studies have explored the antimicrobial and antifungal activities of compounds derived from or related to this chemical, which can have implications in medical and pharmaceutical research (Agnimonhan et al., 2012).

Complexation with Metals

- The formation of metal complexes using this compound or its derivatives can lead to new materials with potential applications in various fields, including catalysis and material science (Weiqun et al., 2005).

Pharmacological Activity

- The compound and its derivatives have been studied for various pharmacological activities, including antiglycation and anti-inflammatory properties. Such studies are crucial for the development of new therapeutic agents (Zhukovskaya et al., 2019).

Mecanismo De Acción

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

Propiedades

IUPAC Name |

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h2-8,13-14,17H,9-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUIGOGBFOVETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxolan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2811400.png)

![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)

![2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2811419.png)

![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)